molecular formula C8H18N2O B13273690 N-(2-aminoethyl)-2-methylpentanamide

N-(2-aminoethyl)-2-methylpentanamide

Cat. No.: B13273690
M. Wt: 158.24 g/mol
InChI Key: ZRLJSEFCLATEBN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-methylpentanamide is a synthetic organic compound with the molecular formula C 8 H 18 N 2 O and a molecular weight of 158.24 g/mol . It is identified by the CAS Number 1042806-46-1 . Its structure features a 2-methylpentanamide chain linked to a ethylenediamine moiety, which provides both amide and primary amine functional groups. This bifunctional nature makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules or for use as a building block in polymer science. The compound is typically characterized by its SMILES code, CCCC(C)C(NCCN)=O, which describes its atomic connectivity . Researchers should note that a hydrochloride salt of this compound, this compound hydrochloride (CAS 1803590-89-7), is also available, which may offer different solubility and handling properties . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methylpentanamide

InChI

InChI=1S/C8H18N2O/c1-3-4-7(2)8(11)10-6-5-9/h7H,3-6,9H2,1-2H3,(H,10,11)

InChI Key

ZRLJSEFCLATEBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCCN

Origin of Product

United States

Advanced Analytical Characterization and Quantification in Chemical Research

Chromatographic Techniques for High-Resolution Analysis of N-(2-aminoethyl)-2-methylpentanamide and its Derivatives

Chromatographic methods are paramount for separating this compound from reaction precursors, byproducts, or other components in a complex mixture. The selection of a specific technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

Method Development and Optimization for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its non-volatile nature and the presence of polar functional groups. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis. teledyneisco.comresearchgate.net

Method development for this compound centers on optimizing the separation on a nonpolar stationary phase (like C18) by using a polar mobile phase. teledyneisco.com The presence of the primary amine group necessitates the addition of a modifier, such as formic acid or trifluoroacetic acid, to the mobile phase. This acidification protonates the amine, which minimizes peak tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks. chromatographyonline.com

Given that the molecule lacks a strong chromophore, detection can be challenging. Standard UV detection may offer limited sensitivity. Therefore, coupling the HPLC system to a mass spectrometer (LC-MS) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) is often preferred for accurate quantification and confirmation.

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column suitable for retaining moderately polar compounds.
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidGradient elution provides good separation. Formic acid improves peak shape for the amine. nih.gov
Gradient5% B to 95% B over 20 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate1.0 mL/minTypical flow rate for analytical scale columns.
Column Temperature30 °CEnsures reproducible retention times and can improve peak efficiency.
DetectionMass Spectrometry (ESI+) or ELSDProvides high sensitivity and selectivity, which is necessary due to the lack of a strong UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally impractical. Its primary amine and secondary amide groups are capable of hydrogen bonding, which significantly lowers its volatility and can cause poor chromatographic performance, including peak tailing and adsorption on the column. libretexts.org Therefore, chemical derivatization is a required step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. nih.govresearchgate.net

The derivatization process targets the active hydrogens on the nitrogen atoms. Common approaches include silylation or acylation. jfda-online.comyoutube.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. Acylation reagents, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduce fluoroacyl groups. Both methods effectively cap the polar sites, reduce intermolecular hydrogen bonding, and increase the compound's volatility. libretexts.org

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines and Amides

Reagent ClassExample ReagentAbbreviationTarget Functional Groups
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAmines, Amides, Alcohols, Carboxylic Acids
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAmines, Amides, Alcohols, Carboxylic Acids
AcylationTrifluoroacetic anhydrideTFAAAmines, Alcohols, Phenols
AcylationPentafluoropropionic anhydridePFPAAmines, Alcohols, Phenols

Spectroscopic Characterization Methods for Structural Elucidation of this compound and Analogues

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. Each method provides unique information about the compound's atomic connectivity, functional groups, and molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. uobasrah.edu.iq Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govnih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment, with chemical shifts, integration values, and splitting patterns corresponding to the structure. For instance, the protons on the ethyl bridge would appear as two triplets, while the methine proton at the 2-position of the pentanamide (B147674) moiety would be a complex multiplet. The ¹³C NMR spectrum would display eight unique signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal, typically appearing around 175-180 ppm. nmrdb.orgualberta.ca Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
Amide N-H ~7.5-8.5 (broad s)-
Amine N-H~1.5-3.0 (broad s)-
-C(O)NC H₂-~3.3 (q)~40
-NCH₂C H₂NH₂~2.8 (t)~42
-C (O)--~178
-C(O)C H(CH₃)-~2.2 (m)~45
-CH(C H₃)-~1.1 (d)~18
-CH₂CH₂C H₃~0.9 (t)~14
-CH(CH₃)C H₂-~1.4 (m)~35
-CH₂C H₂CH₃~1.3 (m)~21
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS/MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₈H₁₈N₂O, MW = 158.24 g/mol ) would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 159.15.

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of this compound would likely proceed through cleavage of the most labile bonds, primarily the amide C-N bond and the C-C bonds adjacent to the nitrogen atoms (α-cleavage). nih.govunl.ptlibretexts.orgrsc.org This analysis helps to confirm the connectivity of the molecular structure.

Table 4: Plausible ESI-MS/MS Fragmentation of [this compound+H]⁺

Proposed Fragment Structurem/z (Monoisotopic)Origin of Fragment
[C₆H₁₃CO]⁺ (2-methylpentanoyl cation)113.10Cleavage of the amide C-N bond. nih.govrsc.org
[H₂NCH₂CH₂NH₃]⁺61.07Cleavage of the amide C-N bond with proton transfer.
[M+H - NH₃]⁺142.12Loss of ammonia (B1221849) from the primary amine.
[CH₂NH₂]⁺30.03α-cleavage adjacent to the primary amine. libretexts.orgmiamioh.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. orgchemboulder.com Each functional group absorbs infrared radiation or scatters light at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending). libretexts.orgquora.comlibretexts.org

For this compound, IR and Raman spectra would provide clear evidence for its key structural features. The primary amine (-NH₂) group would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, while the secondary amide N-H stretch would appear as a single band in a similar region. orgchemboulder.comlibretexts.org A strong, prominent absorption band corresponding to the amide C=O stretch (Amide I band) would be observed around 1640-1680 cm⁻¹. researchgate.net The N-H bending vibrations for the primary amine and secondary amide (Amide II band) would also be present in the 1550-1650 cm⁻¹ range.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300-3500 (two bands)Medium
Secondary Amide (R-CO-NH-R')N-H Stretch3250-3400 (one band)Medium
Alkyl (C-H)C-H Stretch2850-2960Strong
Amide C=OC=O Stretch (Amide I)1640-1680Strong (IR)
Primary Amine/AmideN-H Bend (Amide II)1550-1650Medium-Strong
Aliphatic AmineC-N Stretch1020-1250Medium-Weak

Methodologies for Precise Quantification of this compound in Research Samples

The precise and accurate quantification of this compound in complex research samples, such as biological matrices, is crucial for understanding its chemical and biological significance. Given its structure, which includes a secondary amide and a primary amine, hyphenated chromatographic techniques are the most suitable approaches. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose, offering high selectivity and sensitivity. researchgate.netnih.govnih.gov

LC-MS/MS is often the preferred method for compounds like this compound due to its ability to analyze polar and thermally labile molecules without extensive derivatization. nih.gov The separation is typically achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer, which provides two levels of mass filtering for enhanced specificity.

For GC-MS analysis, derivatization of the primary amine and secondary amide may be necessary to improve the compound's volatility and chromatographic behavior. This can enhance the sensitivity and peak shape during analysis. nih.gov

The selection of the analytical technique would depend on the specific research sample, the required sensitivity, and the available instrumentation.

A comprehensive validation protocol is essential to ensure that the chosen analytical method is reliable, reproducible, and fit for its intended purpose. emerypharma.comdemarcheiso17025.com The validation of an analytical method for the quantification of this compound would involve the assessment of several key parameters, as outlined by international guidelines. semanticscholar.org

Key Validation Parameters:

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix. youtube.com

Linearity and Range: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements.

Recovery: This parameter assesses the extraction efficiency of the analytical method from the sample matrix.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions is evaluated to ensure the integrity of the samples.

The following interactive table summarizes hypothetical yet representative acceptance criteria for a validated LC-MS/MS method for a compound structurally similar to this compound.

Validation ParameterAcceptance CriteriaTypical Methodology
Specificity/SelectivityNo significant interfering peaks at the retention time of the analyte in blank matrix samples.Analysis of at least six different blank matrix lots.
Linearity (Correlation Coefficient, r²)r² ≥ 0.99Analysis of a calibration curve with at least five non-zero concentrations.
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% at the LLOQ).Analysis of quality control (QC) samples at low, medium, and high concentrations.
Precision (% RSD)≤ 15% (≤ 20% at the LLOQ).Intra- and inter-day analysis of QC samples.
RecoveryConsistent and reproducible across the concentration range.Comparison of the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netsepscience.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. chromforum.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach is to define the LOQ as the concentration that produces a signal-to-noise ratio of 10:1. chromforum.org

The determination of LOD and LOQ is particularly important in research where the concentration of this compound may be very low. A sensitive method with low LOD and LOQ values allows for the reliable measurement of trace amounts of the compound.

The table below presents hypothetical LOD and LOQ values for the quantification of a compound with similar characteristics to this compound using different analytical techniques.

Analytical TechniqueHypothetical Limit of Detection (LOD)Hypothetical Limit of Quantification (LOQ)
LC-MS/MS0.05 ng/mL0.15 ng/mL
GC-MS (with derivatization)0.1 ng/mL0.3 ng/mL

Computational and Theoretical Studies in Molecular Design and Interaction of N 2 Aminoethyl 2 Methylpentanamide

In Silico Approaches to Ligand Design and Scaffold Optimization Involving N-(2-aminoethyl)-2-methylpentanamide

In silico drug design leverages computational methods to accelerate the process of drug discovery. nih.gov For a molecule like this compound, these approaches can be pivotal in identifying potential biological targets and optimizing its structure for enhanced activity.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. These strategies rely on the principle that molecules with similar structures often exhibit similar biological activities. globalresearchonline.netijcrt.org For this compound, this would involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in this compound that are crucial for a hypothetical biological activity. This model could then be used to screen virtual libraries for other compounds with similar features.

Similarity Searching: Using the structure of this compound as a query to search databases for compounds with similar structural or physicochemical properties.

Structure-Based Design: If a potential protein target is identified, structure-based design becomes a powerful tool. This involves using the 3D structure of the target to design or identify molecules that can bind to it with high affinity and selectivity. nih.gov

Scaffold Optimization: The core structure, or "scaffold," of this compound can be systematically modified to improve its properties. This process, known as scaffold hopping, aims to discover new, patentable core structures while retaining or improving biological activity. nih.govnih.gov Computational techniques can explore virtual modifications to the 2-methylpentanamide (B1217331) backbone or the aminoethyl side chain to predict the impact on binding and other drug-like properties. researchgate.netoup.com

Table 1: Illustrative Scaffold Modifications and Their Rationale
Original Scaffold MoietyHypothetical ModificationRationale for Modification
2-methylpentyl groupCyclopentyl or Phenyl groupIntroduce rigidity, explore different hydrophobic interactions.
Amide linkerThioamide or Ester linkerAlter hydrogen bonding capacity and electronic properties.
Ethylamine side-chainPropylamine or constrained piperidine ringModify flexibility and basicity to improve target interaction.

Molecular Docking and Dynamics Simulations of this compound Derivatives with Biological Targets

Molecular docking and dynamics simulations are cornerstones of structure-based drug design, providing atomic-level insights into how a ligand might interact with its target. nih.govfums.ac.irmdpi.com

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, a docking study would involve computationally placing it into the binding site of a target protein. The process is guided by a scoring function , which estimates the binding affinity for different poses. wikipedia.orgbionity.comacs.org

The primary goals of docking would be:

Pose Prediction: To visualize how the compound fits within the binding pocket.

Virtual Screening: To rank a library of derivatives based on their predicted binding affinity. schrodinger.com

Binding Affinity Estimation: To provide a quantitative measure (e.g., in kcal/mol) of the interaction strength. nih.gov

Interaction Energetics: Following docking, methods like the Linear Interaction Energy (LIE) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy. nih.govbenthamdirect.com These methods analyze the various energy components contributing to the binding, such as electrostatic and van der Waals interactions.

Table 2: Hypothetical Docking Results for this compound with a Target Protein
ParameterPredicted ValueInterpretation
Binding Energy (kcal/mol)-8.5Indicates a potentially stable binding interaction.
Key Interacting ResiduesAsp120, Tyr150, Phe280Suggests specific amino acids involved in binding.
Types of InteractionsHydrogen bond with Asp120, Hydrophobic interaction with Phe280Details the nature of the chemical forces stabilizing the complex.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the compound-target complex over time. cresset-group.comnih.gov By simulating the movements of every atom in the system, MD can reveal:

Stability of the Binding Pose: Confirming if the docked pose is stable over a simulated timeframe (nanoseconds to microseconds). thescipub.com

Conformational Changes: Showing how the protein and ligand adapt to each other upon binding, a concept known as "induced fit." mdpi.com

Water Molecule Roles: Identifying the role of water molecules in mediating the interaction between the compound and the target.

Conformational Analysis: Analysis of the MD trajectory allows for the mapping of the conformational landscape of the complex. nih.govscribd.comportlandpress.com Techniques like Principal Component Analysis (PCA) can be used to identify the most significant motions and accessible conformational states of the protein-ligand system. nih.govnih.gov This is crucial as a protein's function is often linked to its dynamic behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

QSAR and QSPR are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orglibretexts.org

QSAR Modeling: For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity (e.g., inhibitory potency). nih.gov The essential steps include:

Data Set Preparation: Compiling a list of analogues with experimentally measured activities. slideshare.net

Descriptor Calculation: Quantifying various structural features of each molecule (e.g., molecular weight, logP, electronic properties, 3D shape).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation linking the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets to ensure it is robust and not due to chance correlation. slideshare.net

QSPR Modeling: Similarly, QSPR models can predict physicochemical properties important for a drug's behavior, such as solubility, boiling point, or partition coefficient. researchgate.netnih.govnih.gov For instance, a QSPR model could be built to predict the aqueous solubility of this compound derivatives based on their structural descriptors. youtube.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of the Compound

Quantum chemistry methods, based on solving the Schrödinger equation, provide highly detailed information about the electronic structure of a molecule. wikipedia.orgnesvard.org These calculations are fundamental to understanding a molecule's intrinsic properties and reactivity.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that can be applied to this compound to:

Calculate Electronic Properties: Determine properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and partial atomic charges. nih.gov These properties are crucial for understanding how the molecule will interact with other molecules.

Predict Reactivity: Use DFT-based reactivity descriptors, such as the Fukui function, to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. rsc.orgfrontiersin.orgfrontiersin.org This information is invaluable for predicting potential metabolic pathways or designing chemical syntheses. acs.org

Model Reaction Mechanisms: Investigate the transition states and energy barriers of chemical reactions involving the compound, providing insights that are often inaccessible through experiments alone. nih.gov

Table 3: Illustrative Quantum Chemical Properties for this compound
PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy+1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicates chemical stability and reactivity.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule.

Investigation of Preclinical Biological Mechanisms and Molecular Recognition of N 2 Aminoethyl 2 Methylpentanamide Derivatives

Principles of Molecular Recognition by Biological Receptors and Macromolecules

Molecular recognition is the fundamental process governing the specific, non-covalent interaction between two or more molecules. nih.govfiveable.mefiveable.me In the context of pharmacology and drug design, it describes how a ligand, such as a derivative of N-(2-aminoethyl)-2-methylpentanamide, selectively binds to a biological target, typically a protein receptor or an enzyme. nih.govub.edu This interaction is the initiating event for a biological response. The principles of molecular recognition are dictated by a combination of factors including steric and electronic complementarity, thermodynamics, and the physicochemical properties of the interacting molecules. nih.govub.edu

The "lock and key" model, first proposed by Emil Fischer, provides a basic framework, suggesting that a ligand (the "key") fits into the binding site of a macromolecule (the "lock") with high shape complementarity. fiveable.mefiveable.me This concept has been refined by the "induced fit" model, which posits that the binding of a ligand can cause conformational changes in the target protein, optimizing the interaction for a more stable complex. fiveable.mefiveable.me A further evolution is the "conformational selection" model, which suggests that proteins exist as an ensemble of different conformations, and the ligand preferentially binds to and stabilizes a specific, pre-existing conformation. fiveable.me

The binding affinity, a measure of the strength of the interaction, is governed by the sum of various non-covalent forces:

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom donor and an acceptor, contributing significantly to binding specificity and energy. ub.edu

Electrostatic Interactions: These include attractions between charged ions (ion-ion) and interactions involving permanent or induced dipoles.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and are significant when surfaces are closely matched.

Hydrophobic Interactions: These are a major driving force for binding in aqueous environments, where nonpolar surfaces of the ligand and protein are driven together to minimize their disruptive contact with water molecules.

Understanding these principles is essential for designing novel derivatives of this compound with high affinity and selectivity for a specific biological target, thereby maximizing therapeutic potential while minimizing off-target effects. nih.gov

In Vitro Receptor Binding and Ligand Affinity Studies with this compound Analogues

To characterize the interaction of this compound analogues with their putative receptors, a variety of in vitro binding assays are employed. These assays are crucial for determining key parameters such as binding affinity (Kd or Ki), receptor density (Bmax), and the specificity of the interaction. creative-bioarray.comwikipedia.org

Radioligand Binding Assays and Fluorescence Polarization Techniques

Radioligand Binding Assays are considered a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness. creative-bioarray.comgiffordbioscience.com These assays utilize a radiolabeled version of a ligand (a radioligand) to trace and measure its binding to a receptor source, which could be a tissue homogenate, a cell membrane preparation, or cells expressing the target receptor. wikipedia.orgoncodesign-services.comslideshare.net

Saturation Assays: In these experiments, increasing concentrations of a radiolabeled this compound analogue would be incubated with the receptor preparation. This allows for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax). creative-bioarray.comgiffordbioscience.com

Competition Assays: To determine the affinity of unlabeled this compound derivatives, competition assays are performed. Here, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor, and its potency is measured as the concentration that inhibits 50% of the specific radioligand binding (IC50). This value can be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor. creative-bioarray.comgiffordbioscience.comoncodesign-services.com

Fluorescence Polarization (FP) is a non-radioactive, solution-based technique for measuring molecular interactions in real-time. nih.govbmglabtech.com The principle is based on the rotational speed of molecules in solution. nih.gov A small, fluorescently labeled ligand (a tracer) tumbles rapidly in solution and emits depolarized light when excited with plane-polarized light. nih.govnih.gov Upon binding to a much larger protein receptor, the rotational motion of the tracer is significantly slowed, resulting in an increase in the polarization of the emitted light. nih.govnih.gov In a competition format, an unlabeled this compound analogue can displace the fluorescent tracer from the receptor, causing a decrease in fluorescence polarization that is proportional to its binding affinity. nih.govedinst.com

Illustrative Data Table 1: Receptor Binding Affinities of Hypothetical this compound Analogues for Target Receptor X

This table demonstrates how data from competition binding assays might be presented to compare the affinities of different chemical modifications.

Compound IDModificationAssay MethodKi (nM)
NAE-2MP-001Parent CompoundRadioligand125
NAE-2MP-0024-fluoro-phenyl add.Radioligand45
NAE-2MP-003Cyclohexyl add.Radioligand210
NAE-2MP-004N-methyl add.FP98
NAE-2MP-0054-chloro-phenyl add.FP32

Biophysical Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. denovobiolabs.comsygnaturediscovery.com In a typical SPR experiment to study this compound derivatives, the target receptor protein is immobilized on a sensor chip with a thin gold film. denovobiolabs.com A solution containing the analogue (the analyte) is then flowed over the sensor surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. denovobiolabs.com This allows for the direct measurement of the association rate (kon) and the dissociation rate (koff) of the interaction. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (koff/kon), providing a detailed kinetic profile of the binding event. denovobiolabs.comsygnaturediscovery.com

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. harvard.edumalvernpanalytical.com ITC measures the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. harvard.edunih.govwikipedia.org In an ITC experiment, a solution of an this compound derivative would be titrated into a sample cell containing the target protein. malvernpanalytical.com Each injection triggers a small heat release (exothermic) or absorption (endothermic) until the protein becomes saturated with the ligand. malvernpanalytical.com By analyzing the resulting thermogram, researchers can understand the driving forces of the binding interaction, whether it is enthalpy-driven (e.g., strong hydrogen bonds) or entropy-driven (e.g., hydrophobic interactions). nih.govwhiterose.ac.uk

Illustrative Data Table 2: Kinetic and Thermodynamic Parameters of NAE-2MP-005 Binding to Target Receptor X

This table shows hypothetical data that could be generated using SPR and ITC to provide a deep understanding of the binding mechanism.

TechniqueParameterValueUnit
SPRkon (Association Rate)2.1 x 105M-1s-1
SPRkoff (Dissociation Rate)6.7 x 10-3s-1
SPRKD (Dissociation Constant)31.9nM
ITCKD (Dissociation Constant)35.2nM
ITCn (Stoichiometry)1.02
ITCΔH (Enthalpy Change)-8.5kcal/mol
ITC-TΔS (Entropy Change)-1.8kcal/mol

Flow Cytometry-Based Receptor Binding Assays

Flow cytometry is a powerful technique for analyzing individual cells within a heterogeneous population. nih.gov It can be adapted to perform receptor occupancy (RO) assays, which quantify the binding of a therapeutic agent to its target on the cell surface. nih.govkcasbio.comprecisionformedicine.com This method is particularly useful for assessing the binding of this compound derivatives to receptors on specific cell types in a mixed sample, such as whole blood. nih.gov

To measure receptor occupancy, fluorescently labeled antibodies are used. There are several formats:

Free Receptor Measurement: A fluorescently labeled antibody that competes with the this compound derivative for the same binding site can be used to detect the number of receptors that are not occupied by the compound. nih.gov

Total Receptor Measurement: A non-competing, fluorescently labeled antibody that binds to a different epitope on the receptor can be used to measure the total number of receptors on the cell surface, regardless of whether they are bound by the test compound. kcasbio.com

Bound Receptor Measurement: A fluorescently labeled secondary antibody that specifically recognizes and binds to the therapeutic agent (in this case, the this compound derivative) can be used to directly measure the number of occupied receptors.

By combining these measurements, a percentage of receptor occupancy can be calculated, providing valuable insight into the pharmacodynamic relationship of the compound. nih.govprecisionformedicine.com

Enzymatic Interaction Studies and Inhibition Mechanisms of this compound Derivatives

If the biological target of this compound derivatives is an enzyme, it is crucial to investigate how these compounds modulate the enzyme's catalytic activity. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they are a major class of therapeutic drugs. portlandpress.com Studies are designed to determine the type of inhibition and quantify the inhibitor's potency.

Kinetic Characterization of Enzyme-Ligand Interactions

Enzyme kinetics studies measure the rate of an enzyme-catalyzed reaction and how this rate changes in response to varying concentrations of substrate and an inhibitor. The Michaelis-Menten model is a fundamental concept used to describe enzyme kinetics. libretexts.orgyoutube.com The key parameters derived from these studies are Vmax (the maximum reaction rate) and Km (the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax). portlandpress.comyoutube.com

By measuring reaction rates at various substrate and inhibitor concentrations, the mechanism of inhibition by an this compound derivative can be determined: khanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition increases the apparent Km but does not affect Vmax. portlandpress.comkhanacademy.orglibretexts.org

Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event reduces the enzyme's catalytic efficiency without affecting substrate binding. In this case, Vmax is decreased, but Km remains unchanged. portlandpress.comkhanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and Km. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. portlandpress.com

The potency of the inhibitor is quantified by the inhibition constant (Ki), which can be calculated from the kinetic data. researchgate.net Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) are commonly used to visualize the effects of the inhibitor on kinetic parameters and help distinguish between different inhibition mechanisms. khanacademy.org

Illustrative Data Table 3: Enzyme Kinetic Parameters for Target Enzyme Y in the Presence of NAE-2MP-005

This table presents hypothetical results from an enzyme kinetics study, suggesting a competitive inhibition mechanism for the compound.

Inhibitor Conc. (nM)Apparent Km (μM)Apparent Vmax (μmol/min)Inhibition Type
0 (Control)50100N/A
2575100Competitive
50100100Competitive
100150100Competitive

Substrate Mimicry and Active Site Interaction Profiles

The structural features of this compound derivatives, characterized by a branched aliphatic acyl group linked to an ethylamine moiety, suggest a potential for these compounds to act as substrate mimics for various enzymes. This mimicry would allow them to interact with active sites, potentially leading to competitive inhibition or serving as substrates for enzymatic modification.

Enzymatic Interactions:

Fatty acid amides are a broad class of bioactive lipids, and their metabolism is well-characterized. Enzymes such as fatty acid amide hydrolase (FAAH) are responsible for the degradation of endogenous fatty acid amides like anandamide and oleamide nih.gov. Given the structural resemblance, derivatives of this compound could potentially interact with the active site of FAAH or other amidohydrolases nih.gov. The interaction would likely involve the carbonyl group of the amide bond and the aliphatic side chain. The specificity of this interaction would be influenced by the size and branching of the acyl group, in this case, the 2-methylpentanoyl moiety nih.gov.

Proteases are another class of enzymes where substrate mimicry by amide-containing compounds is a common mechanism of inhibition mdpi.com. The peptide bond in natural substrates is an amide bond. Small molecule amides can mimic these substrates and bind to the active site of proteases. The interaction typically involves hydrogen bonding with the enzyme's backbone and hydrophobic interactions with specificity pockets mdpi.com. For a compound like this compound, the aliphatic chain would likely occupy a hydrophobic pocket within the enzyme's active site.

The table below outlines potential enzyme classes that derivatives of this compound might interact with based on substrate mimicry.

Enzyme ClassPotential Interaction MechanismStructural Moiety Involved
Amidohydrolases (e.g., FAAH)Competitive inhibition or substrate for hydrolysis.Amide bond and aliphatic acyl chain.
Proteases (e.g., serine, cysteine proteases)Competitive inhibition by mimicking peptide substrates.Amide bond and surrounding groups.
AcyltransferasesActing as an acyl donor or acceptor mimic.Acyl group and ethylamine moiety.

Investigation of Cellular and Subcellular Distribution Mechanisms in In Vitro Models

The physicochemical properties of this compound derivatives, particularly their lipophilicity and the presence of a basic amino group, are expected to significantly influence their passage across cellular membranes and their accumulation within specific organelles.

The cellular uptake of fatty acids and their derivatives can occur through passive diffusion or be facilitated by protein transporters nih.govimrpress.comresearchgate.net. Short- to medium-chain fatty acid amides are generally expected to have sufficient lipophilicity to cross the plasma membrane. The presence of the aminoethyl group could also influence this process, potentially involving amino acid or polyamine transporters. Once inside the cell, these molecules can be metabolized or accumulate in different compartments based on their properties nih.gov.

The presence of a primary amine in this compound makes it a weak base. Lipophilic weak bases are known to accumulate in acidic organelles, such as lysosomes, through a mechanism known as ion trapping nih.govnih.gov. This phenomenon, termed lysosomotropism, occurs because the neutral form of the compound can freely diffuse across the lysosomal membrane. Once inside the acidic lumen of the lysosome (pH 4.5-5.0), the basic amino group becomes protonated. The resulting charged cation is less membrane-permeable and is effectively trapped within the organelle nih.gov.

This property could be exploited to design conjugates of this compound for selective delivery of therapeutic agents to lysosomes. The efficiency of lysosomal accumulation is generally dependent on the compound's pKa and its lipophilicity (LogP) nih.gov.

The following table summarizes the key factors influencing the potential lysosomal targeting of this compound derivatives.

Physicochemical PropertyInfluence on Lysosomal Targeting
pKa of the amino group Determines the extent of protonation at lysosomal pH. An optimal pKa allows for a significant portion of the molecule to be charged within the lysosome.
Lipophilicity (LogP) Affects the ability of the neutral form to cross the lysosomal membrane. Higher lipophilicity generally enhances membrane permeability.
Molecular Size Can influence the rate of diffusion across membranes.

Chemosensory Research and Odorant Receptor Interaction Studies

The volatile nature of smaller aliphatic amides suggests they could be perceived as odorants. Odorant receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs), are responsible for detecting a vast array of chemical cues nih.govnih.gov. The interaction between an odorant and an OR is highly specific and depends on the three-dimensional shape and chemical properties of the molecule oup.com.

Derivatives of this compound, particularly if they are sufficiently volatile, could potentially activate specific ORs. The binding to an OR is thought to occur within a binding pocket formed by the transmembrane domains of the receptor protein nih.gov. The interaction would likely involve a combination of hydrophobic interactions with the aliphatic chain and hydrogen bonding with the amide and amino groups. The specificity of such an interaction would be determined by the precise shape of the binding pocket of a particular OR nih.govoup.com. While no specific studies on the odorant properties of this compound have been identified, the general principles of olfaction suggest that it or its volatile derivatives could be investigated for their ability to interact with the olfactory system.

Perspectives and Future Directions in N 2 Aminoethyl 2 Methylpentanamide Research

Emerging Synthetic Methodologies for Enhanced Structural Diversity and Complexity

The future of N-(2-aminoethyl)-2-methylpentanamide synthesis will likely move beyond traditional amidation reactions. Researchers are expected to explore novel synthetic pathways to create a wider array of derivatives with enhanced structural diversity and complexity. Methodologies such as solid-phase synthesis could be adapted to generate libraries of related compounds efficiently. csic.es This approach allows for the systematic modification of different parts of the molecule, which is crucial for structure-activity relationship (SAR) studies.

Furthermore, the incorporation of advanced protecting group strategies will be essential for the selective modification of the amino groups within the molecule. orgsyn.org The development of more efficient and selective methods for mono-protection of diamines will enable chemists to build more complex architectures around the this compound scaffold. orgsyn.org The use of multi-component reactions, where three or more reactants combine in a single step, could also offer a rapid and efficient route to novel analogs. researchgate.net

Synthetic MethodologyPotential AdvantageRelevant Research Area
Solid-Phase SynthesisHigh-throughput generation of compound librariesStructure-Activity Relationship (SAR) studies
Advanced Protecting Group StrategiesSelective modification of functional groupsSynthesis of complex derivatives
Multi-Component ReactionsRapid and efficient synthesis of novel analogsLead generation in drug discovery

Advanced Computational Approaches for Rational Design and Predictive Modeling

Computational chemistry is set to play a pivotal role in the rational design and predictive modeling of this compound derivatives. By employing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can predict the biological activity of novel compounds before they are synthesized. mdpi.com This in-silico approach significantly reduces the time and resources required for drug discovery and development. nih.gov

Molecular dynamics simulations will offer insights into the conformational changes of this compound and its analogs upon binding to biological targets. mdpi.com These simulations can help in understanding the key interactions that govern molecular recognition and can guide the design of molecules with improved affinity and selectivity. The integration of machine learning and artificial intelligence with these computational models will further enhance their predictive power, enabling the design of compounds with highly specific biological functions.

Computational ApproachApplication in ResearchDesired Outcome
Molecular DockingPredicting binding modes to biological targetsIdentification of key molecular interactions
QSAR ModelingPredicting biological activity from chemical structureDesign of compounds with enhanced potency
Molecular Dynamics SimulationsStudying conformational changes upon bindingUnderstanding the dynamics of molecular recognition

Novel Biological Target Identification and Mechanistic Elucidation Strategies

A primary focus of future research will be the identification of novel biological targets for this compound and its derivatives. High-throughput screening of compound libraries against a wide range of biological targets, including enzymes and receptors, will be a key strategy. mdpi.com Once a target is identified, elucidating the mechanism of action will be crucial. This involves a combination of biochemical assays, biophysical techniques, and cell-based studies to understand how the compound modulates the function of its target.

Techniques such as thermal shift assays and surface plasmon resonance can be used to confirm direct binding to a target protein. Subsequent cellular studies can then investigate the downstream effects of this interaction, providing a comprehensive understanding of the compound's biological activity. The identification of specific targets is a critical step in translating a chemical compound into a potential therapeutic agent. mdpi.com

Role in the Development of Advanced Chemical Probes and Tools for Biological Systems

This compound and its analogs have the potential to be developed into sophisticated chemical probes for studying biological systems. promega.com A chemical probe is a small molecule used to selectively interact with a specific protein target, allowing researchers to investigate the protein's function in a cellular or organismal context. promega.com To be effective, a chemical probe must exhibit high potency, selectivity, and appropriate physicochemical properties for use in biological assays. chemicalprobes.org

By modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or affinity labels, researchers can create tools for visualizing and isolating their biological targets. These chemical probes can be invaluable for target validation and for understanding the complex signaling pathways within cells. The development of such tools will not only advance our understanding of fundamental biology but also aid in the discovery of new therapeutic strategies. escholarship.org

Q & A

Basic: What are the recommended synthetic routes for N-(2-aminoethyl)-2-methylpentanamide?

Answer:
The compound can be synthesized via amide bond formation between 2-methylpentanoic acid derivatives and ethylenediamine. A common method involves:

  • Step 1: Activation of 2-methylpentanoic acid using carbodiimide coupling agents (e.g., EDC) with HOBt to form an active ester intermediate.
  • Step 2: Reaction with ethylenediamine under controlled pH (7–8) to avoid side reactions like oligomerization.
  • Step 3: Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol/water mixtures .
    Key Validation: Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and compare retention time with standards.

Advanced: How can researchers resolve discrepancies in NMR data for synthesized this compound?

Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism or Rotameric Forms: Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, heating to 60°C may simplify splitting caused by slow rotation around the amide bond .
  • Impurities: Perform TGA (thermogravimetric analysis) to detect non-volatile impurities (e.g., unreacted starting materials) .
  • Solvent Effects: Re-dissolve the sample in deuterated DMSO to stabilize hydrogen-bonding interactions and clarify peak assignments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy: Confirm amide C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • ¹H/¹³C NMR: Identify protons on the aminoethyl group (δ 2.6–3.1 ppm, multiplet) and methylpentanamide backbone (δ 0.8–1.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ (calculated m/z for C₈H₁₆N₂O: 156.12) and fragmentation patterns .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Answer:

  • pH Control: Maintain pH 6–7 (buffered with HEPES or phosphate) to prevent hydrolysis of the amide bond.
  • Lyophilization: Store as a lyophilized powder and reconstitute in degassed solvents to minimize oxidative degradation.
  • Stability-Indicating Assays: Use reverse-phase HPLC with UV detection (210 nm) to monitor decomposition products over time .
  • Chelating Agents: Add EDTA (1 mM) to sequester metal ions that catalyze degradation .

Basic: How can researchers validate the biological activity of this compound in enzyme inhibition studies?

Answer:

  • Enzyme Assay Design: Use a fluorogenic substrate (e.g., AMC-tagged peptides) to measure protease inhibition.
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM; calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Control Experiments: Include a known inhibitor (e.g., E-64 for cysteine proteases) and a vehicle control (DMSO ≤0.1%) .

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Answer:

  • Molecular Docking (AutoDock Vina): Use the crystal structure of the target protein (PDB ID) to model interactions. Prioritize hydrogen bonds between the amide group and catalytic residues.
  • MD Simulations (GROMACS): Run 100-ns simulations to assess binding stability; analyze RMSD and interaction entropy.
  • Free Energy Perturbation (FEP): Compare binding free energies of this compound with analogs to optimize substituent effects .

Basic: What are the safety considerations for handling this compound in the lab?

Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.
  • Spill Management: Neutralize with 5% acetic acid, then absorb with vermiculite.
  • Waste Disposal: Collect in a labeled container for incineration (follow EPA guidelines) .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

  • Solvent Optimization: Replace DMF with THF to improve solubility and reduce side reactions.
  • Flow Chemistry: Use a continuous-flow reactor to enhance mixing and heat transfer.
  • Catalyst Screening: Test alternatives to EDC/HOBt, such as DMT-MM, which generates less waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.